molecular formula C20H18ClF3N2O6 B1668078 Butafenacil CAS No. 134605-64-4

Butafenacil

Cat. No.: B1668078
CAS No.: 134605-64-4
M. Wt: 474.8 g/mol
InChI Key: JEDYYFXHPAIBGR-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Butafenacil works by inhibiting the enzyme protoporphyrinogen IX oxidase (PPO), preventing chlorophyll formation . This results in the accumulation of protoporphyrin IX, a potent photosensitizer . This interaction with the enzyme PPO is crucial for its herbicidal activity.

Cellular Effects

The inhibition of PPO by this compound leads to the prevention of chlorophyll formation, causing lipid peroxidation with rapid loss of membrane integrity and function . This impacts cell function significantly, leading to visible effects on whole plants such as chlorosis and necrosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the enzyme PPO and inhibiting it . This prevents the conversion of protoporphyrinogen IX to protoporphyrin IX, disrupting the biosynthesis of chlorophyll and heme . This leads to the accumulation of protoporphyrin IX, which activates oxygen and causes lipid peroxidation .

Temporal Effects in Laboratory Settings

In laboratory settings, exposure to this compound from 0.39 to 3.125 µM completely abolished arterial circulation in zebrafish embryos . This indicates that the effects of this compound can be observed over time, with significant impacts on cellular function .

Dosage Effects in Animal Models

In animal models, specifically zebrafish embryos, exposure to varying concentrations of this compound showed a concentration-dependent decrease in arterial circulation . This suggests that the effects of this compound can vary with different dosages.

Metabolic Pathways

The primary metabolic pathway that this compound is involved in is the heme biosynthesis pathway . By inhibiting the enzyme PPO, this compound disrupts this pathway, preventing the formation of chlorophyll and heme .

Preparation Methods

The synthesis of butafenacil involves several key steps. The primary synthetic route includes the reaction between a phenyl isocyanate and an amine. Specifically, ethyl 2-chloro-5-isocyanato-benzoate and ethyl 3-amino-4,4,4-trifluorocrotonate are reacted in the presence of a base to form a substituted urea intermediate. This intermediate is then cyclized to form the pyrimidinedione structure . Further standard chemical transformations are employed to generate the final product .

Chemical Reactions Analysis

Butafenacil undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Butafenacil is unique among herbicides due to its specific inhibition of protoporphyrinogen oxidase. Similar compounds include:

These compounds share the common mechanism of inhibiting PPO but differ in their chemical structures, potency, and specific applications .

Properties

IUPAC Name

(2-methyl-1-oxo-1-prop-2-enoxypropan-2-yl) 2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClF3N2O6/c1-5-8-31-17(29)19(2,3)32-16(28)12-9-11(6-7-13(12)21)26-15(27)10-14(20(22,23)24)25(4)18(26)30/h5-7,9-10H,1,8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDYYFXHPAIBGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OCC=C)OC(=O)C1=C(C=CC(=C1)N2C(=O)C=C(N(C2=O)C)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClF3N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9034365
Record name Butafenacil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9034365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134605-64-4
Record name Butafenacil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134605-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butafenacil [ISO:BSI]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butafenacil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15261
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Butafenacil
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URL https://comptox.epa.gov/dashboard/DTXSID9034365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(allyloxy)-2-methyl-1-oxopropan-2-yl 2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl]benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.043
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BUTAFENACIL
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

0.347 g of potassium tert.butylate (content: 97%, 0.003 mols) are suspended in 30 g of anhydrous dimethylformamide (water content <0.01%), and heated to a temperature of 40° C. Subsequently, 1.97 g of 3-methylamino-4,4,4-trifluorobut-2-enoic acid ethyl ester (content: 99.5%, 0.01 mols) are added at a temperature of 40 to 45° C., and this temperature is maintained for a further 30 minutes, whereby a red-brown solution is produced. After cooling the reaction mixture to a temperature of 0° C., 3.51 g of 5-isocyanato-2-chloro-benzoic acid 1-allyloxycarbonyl-1-methyl-ethyl-ester (content: 97%, 0.0105 mols) are dispensed in over the course of 30 minutes, whereby the temperature is maintained at between 0 and 5° C. After removing the cooling bath, the resultant dark brown solution is stirred for a further 30 minutes, and the pH value of the now dark red solution is adjusted to pH 7 with 2.7 g of 1 M HCl [the content of 2-chloro-5-(3,6-dihydro-2,6-dioxo-3-methyl-4-trifluoromethyl-1-(2H)pyrimidinyl)-benzoic acid 1-allyloxyoarbonyl-1-methyl-ethyl-ester in this solution is 11%, which corresponds to a yield of 89%]. The solvent is subsequently distilled off in a rotary evaporator, and the residue (5.6 g) is recrystallised in 12 g of isopropyl alcohol [the inorganic salts are removed by hot filtration]. After drying in a vacuum drying chamber (60° C. for 12 hours), 4.10 g (86.3% of theory) of 2-ohloro-5-(3,6-dihydro-2,6-dioxo-3-methyl-4-trifluoromethyl-1-(2H)pyrimidinyl)-benzoic acid 1-allyloxycarbonyl-1-methyl-ethyl-ester are obtained in a content of 99%.
[Compound]
Name
potassium tert.butylate
Quantity
0.347 g
Type
reactant
Reaction Step One
Quantity
1.97 g
Type
reactant
Reaction Step Two
Name
5-isocyanato-2-chloro-benzoic acid 1-allyloxycarbonyl-1-methyl-ethyl-ester
Quantity
3.51 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2.9 g of potassium tert.butylate (content 97%, 0.025 mols) are suspended in 169 g of dry acetonitrile (water content <0.01%) and cooled to 0-5° C. Subsequently, at 0-5° C., 36.2 g of 3-methylamino-4,4,4-trifluorobut-2-enoic acid isopropylester (content 98.3%, 0.17 mols) are added and maintained at this temperature for 30 minutes, whereby a red-brown solution is produced. Then, over the course of 15 minutes, at 0-5° C., 27.3 g of 5-isocyanato-2-chloro-benzoic acid 1-allyloxycarbonyl-1-methyl-ethyl-ester (content 99%, 0.084 mols) are dispensed in, whereby a dark brown solution is obtained. The latter is adjusted to pH 7 with 3.0 g of 1 N hydrochloric acid [content of desired product in the solution is 15.5%, which corresponds to a yield of 91.2%]. The solvent is subsequently distilled off in a vacuum, and the residue (68 g) is recrystallised in 200 g of isopropyl alcohol, whereby the inorganic salts are removed by hot filtration. After drying in a vacuum drying chamber at 60° C. for 12 hours, 32.8 g (82% of theory) of the desired product are isolated in a content of 98.7%.
[Compound]
Name
potassium tert.butylate
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
3-methylamino-4,4,4-trifluorobut-2-enoic acid isopropylester
Quantity
36.2 g
Type
reactant
Reaction Step Two
Name
5-isocyanato-2-chloro-benzoic acid 1-allyloxycarbonyl-1-methyl-ethyl-ester
Quantity
27.3 g
Type
reactant
Reaction Step Three
Quantity
3 g
Type
reactant
Reaction Step Four
Quantity
169 g
Type
solvent
Reaction Step Five
Yield
91.2%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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